(Z)-1-bromoundec-2-ene
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Overview
Description
(Z)-1-bromoundec-2-ene is an organic compound characterized by the presence of a bromine atom attached to the first carbon of an eleven-carbon chain, which also contains a double bond between the second and third carbons in the Z-configuration. This compound is a member of the haloalkenes family and is known for its utility in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z)-1-bromoundec-2-ene can be synthesized through several methods, including:
Wittig Reaction: This method involves the reaction of an aldehyde with a phosphonium ylide to form the desired alkene.
Partial Hydrogenation of Alkynes: Starting from an alkyne, partial hydrogenation using Lindlar’s catalyst can yield the Z-alkene.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can also be employed to synthesize this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale Wittig reactions or partial hydrogenation processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to ensure the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-bromoundec-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous ethanol can be used for nucleophilic substitution.
Addition: Bromine in carbon tetrachloride is commonly used for halogen addition.
Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) is used for epoxidation.
Reduction: Hydrogen gas with a palladium catalyst is used for hydrogenation.
Major Products
Substitution: Formation of alcohols or amines.
Addition: Formation of dibromoalkanes.
Oxidation: Formation of epoxides.
Reduction: Formation of alkanes.
Scientific Research Applications
(Z)-1-bromoundec-2-ene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (Z)-1-bromoundec-2-ene involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the double bond participates in addition reactions. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(E)-1-bromoundec-2-ene: The E-isomer of the compound, which has different stereochemistry.
1-bromoundecane: A saturated analogue without the double bond.
1-chloroundec-2-ene: A similar compound with chlorine instead of bromine.
Uniqueness
(Z)-1-bromoundec-2-ene is unique due to its Z-configuration, which imparts specific stereochemical properties that influence its reactivity and interactions in chemical reactions. This configuration can lead to different reaction outcomes compared to its E-isomer or other haloalkenes.
Properties
Molecular Formula |
C11H21Br |
---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
(Z)-1-bromoundec-2-ene |
InChI |
InChI=1S/C11H21Br/c1-2-3-4-5-6-7-8-9-10-11-12/h9-10H,2-8,11H2,1H3/b10-9- |
InChI Key |
WQPPYGIJSDTEIQ-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CBr |
Canonical SMILES |
CCCCCCCCC=CCBr |
Origin of Product |
United States |
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